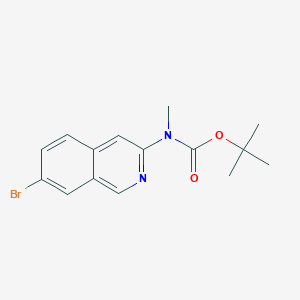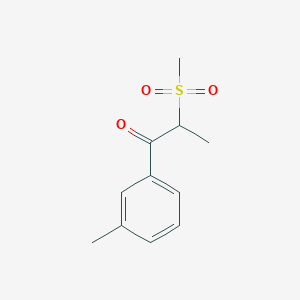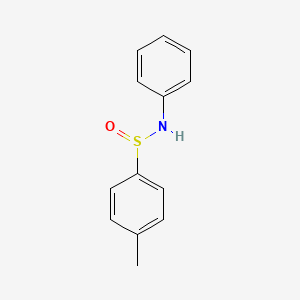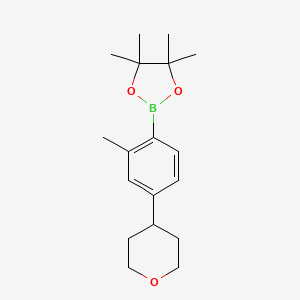
tert-Butyl (7-bromoisoquinolin-3-yl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (7-bromoisoquinolin-3-yl)(methyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromo-substituted isoquinoline ring, and a methyl carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (7-bromoisoquinolin-3-yl)(methyl)carbamate typically involves the reaction of 7-bromoisoquinoline with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 7-bromoisoquinoline, tert-butyl chloroformate, methylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Procedure: 7-bromoisoquinoline is first reacted with tert-butyl chloroformate to form an intermediate, which is then treated with methylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (7-bromoisoquinolin-3-yl)(methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the isoquinoline ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products:
Substitution Reactions: Substituted isoquinoline derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Hydrolysis: Methylamine and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (7-bromoisoquinolin-3-yl)(methyl)carbamate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding. Its unique structure allows it to interact with specific biological targets, making it valuable in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of tert-Butyl (7-bromoisoquinolin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (6-bromoisoquinolin-3-yl)(methyl)carbamate
- tert-Butyl (4-bromoisoquinolin-3-yl)(methyl)carbamate
- tert-Butyl (7-chloroisoquinolin-3-yl)(methyl)carbamate
Comparison: tert-Butyl (7-bromoisoquinolin-3-yl)(methyl)carbamate is unique due to the position of the bromine atom on the isoquinoline ring. This specific substitution pattern can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C15H17BrN2O2 |
|---|---|
Molekulargewicht |
337.21 g/mol |
IUPAC-Name |
tert-butyl N-(7-bromoisoquinolin-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C15H17BrN2O2/c1-15(2,3)20-14(19)18(4)13-8-10-5-6-12(16)7-11(10)9-17-13/h5-9H,1-4H3 |
InChI-Schlüssel |
SUKOWOXTUXAOPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=C2C=C(C=CC2=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic Acid](/img/structure/B13002514.png)
![(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13002524.png)
![N-Methyl-6-oxobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13002533.png)
![Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)furo[3,2-b]pyridine-3-carboxylate](/img/structure/B13002539.png)





![Ethyl 7-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B13002568.png)


